3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
Molecular Identity and Classification
The molecular identity of this compound is definitively established through its unique Chemical Abstracts Service registry number 372107-36-3, which serves as the primary identifier for this compound in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid, reflecting the standard nomenclature conventions for substituted pyrazole derivatives. This nomenclature system clearly indicates the positions of all substituents on the pyrazole ring, providing unambiguous identification of the molecular structure.
The compound's molecular formula C17H14N2O3 encompasses seventeen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 294.3 grams per mole. This molecular composition reflects the complex aromatic system with multiple functional groups that characterize this pyrazole derivative. The presence of two nitrogen atoms confirms its classification as a diazole, specifically a pyrazole, while the three oxygen atoms are distributed among the methoxy group and the carboxylic acid functionality.
Table 1: Fundamental Molecular Properties
From a taxonomic classification perspective, this compound falls within the broad category of organoheterocyclic compounds, specifically classified as an azole due to the presence of the nitrogen-containing five-membered ring. More precisely, it belongs to the pyrazole subclass, which is characterized by the 1,2-diazole ring system with adjacent nitrogen atoms. The compound is further classified as a phenylpyrazole due to the direct attachment of a phenyl group to the pyrazole ring. This hierarchical classification system places the molecule within increasingly specific chemical categories that reflect its structural features and chemical behavior.
The chemical taxonomy extends to include classification as a pyrazole carboxylic acid derivative, reflecting the presence of the carboxylic acid functional group attached to the pyrazole ring system. This classification is significant because pyrazole carboxylic acids represent an important subclass of compounds with distinct chemical and physical properties. The additional presence of the methoxyphenyl substituent further refines the classification, indicating the compound's membership in the methoxy-substituted aromatic pyrazole carboxylic acids.
Table 2: Chemical Classification Hierarchy
| Classification Level | Category | Defining Characteristics |
|---|---|---|
| Kingdom | Organic compounds | Carbon-based molecular structure |
| Super Class | Organoheterocyclic compounds | Contains heteroatoms in cyclic structure |
| Class | Azoles | Five-membered nitrogen-containing ring |
| Sub Class | Pyrazoles | 1,2-diazole ring system |
| Direct Parent | Phenylpyrazoles | Pyrazole with attached phenyl group |
| Specific Type | Pyrazole carboxylic acids | Carboxylic acid substituted pyrazole |
The molecular architecture of this compound represents a sophisticated example of substituted heterocyclic chemistry, where multiple aromatic systems are integrated into a single molecular framework. The strategic positioning of functional groups creates opportunities for diverse chemical reactivity while maintaining structural stability. The methoxy group introduces electron-donating character through both inductive and resonance effects, while the carboxylic acid provides electron-withdrawing character and hydrogen bonding capability. This combination of electronic effects contributes to the compound's unique chemical profile and potential reactivity patterns.
Comparative analysis with related pyrazole derivatives reveals the significance of the specific substitution pattern in this molecule. The 4-position carboxylic acid substitution is relatively uncommon compared to other positions on the pyrazole ring, making this compound particularly interesting from a structural chemistry perspective. The combination of the 1-phenyl, 3-(4-methoxyphenyl), and 4-carboxylic acid substitution pattern creates a unique molecular architecture that distinguishes it from other members of the pyrazole carboxylic acid family.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)16-15(17(20)21)11-19(18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMSXYEJBWVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354968 | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372107-36-3 | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372107-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Methoxyacetophenone or 4-methoxybenzoyl derivatives serve as precursors for introducing the 4-methoxyphenyl group.
- Phenylhydrazine is used to introduce the phenyl group at the N-1 position of the pyrazole.
- β-Ketoesters or β-diketones with the 4-methoxyphenyl substituent are synthesized or purchased as intermediates.
Cyclization Reaction
The core step is the cyclization between the β-ketoester intermediate and phenylhydrazine:
- The β-ketoester (bearing the 4-methoxyphenyl group) is reacted with phenylhydrazine under reflux conditions in ethanol or another suitable solvent.
- Acidic or neutral conditions facilitate the formation of the pyrazole ring.
- Reaction times typically range from several hours to overnight to ensure complete cyclization.
Introduction of Carboxylic Acid Group
- If starting from β-ketoesters, saponification (alkaline hydrolysis) is performed post-cyclization to convert ester groups to carboxylic acids.
- Hydrolysis is often carried out using aqueous sodium hydroxide or potassium hydroxide under reflux.
- The reaction mixture is then acidified to precipitate the carboxylic acid product.
Purification
- The crude product is purified by recrystallization from suitable solvents such as ethanol, methanol, or their mixtures with water.
- Chromatographic techniques (e.g., column chromatography) may be employed if higher purity is required.
Research Findings and Reaction Optimization
Although specific literature on this compound preparation is limited, related pyrazole synthesis methods provide valuable insights:
| Aspect | Details |
|---|---|
| Reaction Solvent | Ethanol, methanol, dioxane, or tetrahydrofuran (THF) |
| Temperature | Reflux temperatures (60–110 °C) for cyclization; room temperature to mild heating for hydrolysis |
| Catalysts/Additives | Acid catalysts (e.g., acetic acid) may be used to promote cyclization |
| Reaction Time | 4–24 hours depending on substrate reactivity |
| Purification | Recrystallization, sometimes preceded by extraction or chromatography |
| Yield | Typically moderate to high (50–85%) depending on reaction conditions and purification |
| Isomer Control | Careful control of reaction conditions minimizes formation of regioisomers |
Comparative Table of Preparation Parameters
| Step | Conditions | Purpose | Notes |
|---|---|---|---|
| β-Ketoester synthesis | Friedel–Crafts acylation or Claisen condensation | Introduce 4-methoxyphenyl β-ketoester | Requires controlled temperature and catalysts |
| Cyclization with hydrazine | Reflux in ethanol, acidic or neutral pH | Pyrazole ring formation | Phenylhydrazine reacts with β-ketoester |
| Hydrolysis | Aqueous NaOH or KOH, reflux | Convert ester to carboxylic acid | Followed by acidification to precipitate acid |
| Purification | Recrystallization or chromatography | Obtain pure product | Solvent choice affects yield and purity |
Notes on Related Patented Methods and Analogous Compounds
- Patented methods for related pyrazole carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, involve multi-step syntheses with substitution, hydrolysis, condensation, and cyclization steps, emphasizing reaction control to reduce isomers and improve purity.
- Although these patents focus on fluorinated analogs, the general approach of forming α-substituted β-keto intermediates followed by hydrazine condensation is relevant.
- Use of catalysts such as sodium iodide or potassium iodide and controlled temperature regimes (-30 °C to 120 °C) are strategies to optimize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with similar pyrazole derivatives, focusing on substituents, molecular weights, and key properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy group (electron-donating) increases solubility in polar solvents compared to chloro or trifluoromethyl analogs (electron-withdrawing), which exhibit higher lipophilicity .
- Aromatic Extensions : Substitution with naphthalenyl (e.g., 7-methoxynaphthalen-2-yl) significantly increases molecular weight and may enhance π-π stacking interactions in crystal structures .
This compound
While direct synthesis data are sparse, related aldehydes (e.g., 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized via condensation reactions of hydrazines with β-keto aldehydes . Oxidation of the aldehyde to the carboxylic acid would likely involve strong oxidizing agents (e.g., KMnO₄ or CrO₃).
Spectral and Crystallographic Data
- IR Spectroscopy : Carboxylic acid analogs exhibit strong C=O stretches near 1680–1700 cm⁻¹, while aldehydes show formyl C=O bands at ~1700 cm⁻¹ .
- Crystallography : SHELX software (e.g., SHELXL) is widely used for refining pyrazole derivative structures, particularly for analogs with bulky substituents (e.g., 3,4-dimethylphenyl) .
Biological Activity
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data from various studies.
- Molecular Formula: C17H14N2O3
- Molecular Weight: 294.30 g/mol
- CAS Number: 926257-89-8
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazole ring followed by carboxylation. Various synthetic routes have been explored in literature, focusing on optimizing yield and purity while minimizing environmental impact.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles:
| Study | Cell Lines Tested | Activity Observed | IC50 Values |
|---|---|---|---|
| MDA-MB-231 (breast) | Antiproliferative | 10 µM | |
| HepG2 (liver) | Induced apoptosis | 15 µM | |
| A549 (lung) | Growth inhibition | 12 µM |
These studies suggest that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell types, including breast and liver cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The compound has also demonstrated significant anti-inflammatory properties. In a study assessing its effects on cytokine production, it was found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production:
This indicates that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the interaction between this compound and its biological targets. These studies reveal strong binding affinities to key proteins involved in cancer progression and inflammation, suggesting mechanisms through which the compound exerts its effects.
Case Studies
- Breast Cancer Study : In vitro experiments using MDA-MB-231 cells showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.
- Inflammation Model : In vivo studies using rat models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, showcasing its anti-inflammatory efficacy comparable to standard treatments like ibuprofen.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
